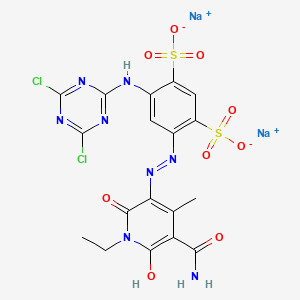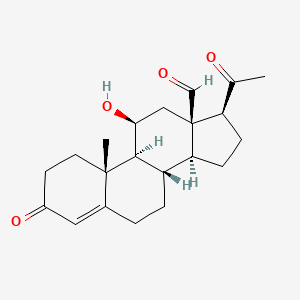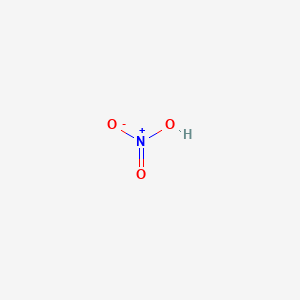
p-Benzoquinone, 2,5-diamino-3,6-dichloro-
Descripción general
Descripción
P-Benzoquinone, 2,5-diamino-3,6-dichloro- is a chemical compound with the molecular formula C6H4Cl2N2O2 . It is used as a deprotecting reagent for a variety of compounds, such as thioacetals, acetals, and ketals .
Synthesis Analysis
The synthesis of 2,5-Diamino-3,6-dichloro-1,4-benzoquinone has been reported in the literature. The procedure involves a nucleophilic substitution yielding a crude mixture of reactant and one product . In one experiment, p-Chloranil was dissolved in ethyl acetate, and concentrated aqueous ammonia was added to this mixture .Molecular Structure Analysis
The molecular structure of p-Benzoquinone, 2,5-diamino-3,6-dichloro- has been analyzed using ab initio calculations . The InChI representation of the molecule isInChI=1S/C6H4Cl2N2O2/c7-1-3 (9)6 (12)2 (8)4 (10)5 (1)11/h9-10H2 . Chemical Reactions Analysis
The parent compounds (Me 2 NH 2) 2 [M 2 L 3] (M = Zn, Mn; H 2 L = 2,5-dichloro-3,6-dihydroxo-1,4-benzoquinone) undergo linker exchange upon exposure to a solution of monodeprotonated 2,5-diamino-3,6-dibromo-1,4-benzoquinone or 2,5-diamino-3,6-dichloro-1,4-benzoquinone .Physical And Chemical Properties Analysis
The molecular weight of p-Benzoquinone, 2,5-diamino-3,6-dichloro- is 207.01 g/mol . Its exact mass is 205.9649828 g/mol . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Oxidative Couplings and Cyclization Reactions
This compound is used as a reagent for oxidative couplings and cyclization reactions . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and materials.
Dehydrogenation of Alcohols, Phenols, and Steroid Ketones
It is also used in the dehydrogenation of alcohols, phenols, and steroid ketones . Dehydrogenation is a chemical reaction that involves the removal of hydrogen from a molecule and is fundamental in many industrial processes.
Synthesis of 1,2-Benzisoxazoles
The compound is used in the synthesis of 1,2-benzisoxazoles . These are heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Study of Biomolecule-Ligand Complexes
The compound finds applications in the study of biomolecule-ligand complexes . This is important in understanding the interaction between a protein and a ligand, which can help in drug design and discovery.
Free Energy Calculations
It is used in free energy calculations . These calculations are essential in computational chemistry and molecular modeling to predict and understand the behavior of molecules.
Structure-Based Drug Design
The compound is used in structure-based drug design . This is a method used in designing and optimizing the structure of drugs to improve their performance.
Refinement of X-ray Crystal Complexes
It is used in the refinement of X-ray crystal complexes . This is crucial in determining the atomic and molecular structure of a crystal, which can provide insights into the chemical bonds and the molecular geometry.
Modulation of Prion Protein Conversion
The 2,5-diamino-1,4-benzoquinone structure is associated with an anti-prion profile . Prion diseases are neurodegenerative conditions characterized by conformational changes of the cellular prion protein. The compound has shown the ability to prevent prion conversion .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that benzoquinone derivatives can undergo redox reactions, which may play a role in their biological activity .
Result of Action
It’s known that benzoquinones can generate reactive oxygen species, which can cause oxidative damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,5-diamino-3,6-dichloro-1,4-benzoquinone. For instance, the compound’s solubility and reactivity can be affected by the pH of the environment .
Propiedades
IUPAC Name |
2,5-diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-1-3(9)6(12)2(8)4(10)5(1)11/h9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHPOTDBWHTTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192328 | |
| Record name | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |
CAS RN |
3908-48-3 | |
| Record name | 2,5-Diamino-3,6-dichloro-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3908-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003908483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-p-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Benzoquinone, 2,5-diamino-3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diamino-3,6-dichloro-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















